2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

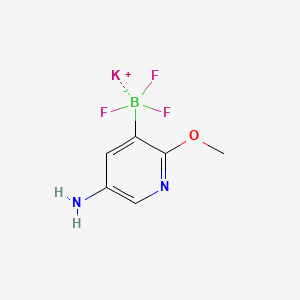

“2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the empirical formula C11H15BClFNO2 . It is related to 2-Fluoro-5-pyridineboronic acid pinacol ester and 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCC1(C)OB(OC1(C)C)c2ccnc(Cl)c2 . This indicates that the compound contains a pyridine ring with chlorine and fluorine substituents, and a boron atom within a dioxaborolane ring . Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 239.51 , and its CAS Number is 458532-84-8 .Scientific Research Applications

Synthesis and Crystal Structure Analysis

- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds are synthesized through multi-step substitution reactions. Their structures are confirmed using spectroscopy and X-ray diffraction. These compounds, including those with pyridine rings, are further analyzed using density functional theory (DFT), revealing their molecular structures, electrostatic potentials, and frontier molecular orbitals (P.-Y. Huang et al., 2021).

Crystallography and Conformational Studies

- The first reported structure of a pyridin-2-ylboron derivative shows structural differences in the orientation of the dioxaborolane ring with respect to the pyridine ring. Despite these differences, the compounds exhibit variations in chemical reactivity and stability, as confirmed by ab initio calculations (J. Sopková-de Oliveira Santos et al., 2003).

Applications in Battery Technology

- Boron-based compounds are used as anion acceptors in organic liquid electrolyte-based fluoride shuttle batteries (FSBs). The acidity strength of borates like DiOB-Py affects the electrochemical compatibility and performance of BiF3 in these batteries (A. C. Kucuk & T. Abe, 2020).

Polymer Synthesis and Properties

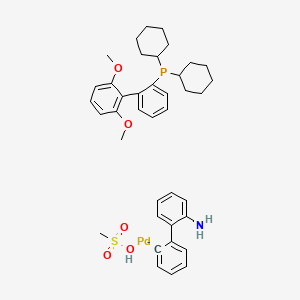

- Polymers containing isoDPP units in the main chain are synthesized via palladium-catalyzed polycondensation. These polymers, deeply colored, exhibit solubility in common organic solvents and are characterized using various analytical methods (Irina Welterlich et al., 2012).

Mechanism of Action

Target of Action

Organoboron compounds are generally used in asymmetric synthesis , suggesting that the compound might interact with a variety of biological targets.

Mode of Action

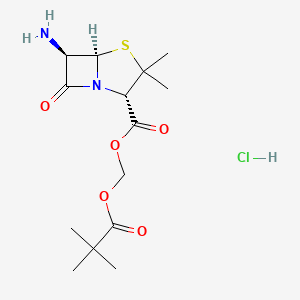

The compound is likely to participate in Suzuki–Miyaura (SM) cross-coupling reactions , a widely applied transition metal catalysed carbon–carbon bond forming reaction. In this process, the compound, as an organoboron reagent, would undergo transmetalation, a process where it transfers its organic group from boron to palladium .

Biochemical Pathways

The compound’s involvement in SM cross-coupling suggests it may affect biochemical pathways involving carbon–carbon bond formation . The exact pathways and their downstream effects would depend on the specific context of the reaction and the other compounds involved.

Pharmacokinetics

The susceptibility of boronic pinacol esters to hydrolysis, especially at physiological ph, should be considered when evaluating their pharmacokinetics .

Result of Action

The molecular and cellular effects of the compound’s action would largely depend on the specific targets and pathways involved. As a participant in SM cross-coupling reactions, the compound could facilitate the formation of new carbon–carbon bonds, potentially leading to the synthesis of various organic compounds .

Action Environment

Environmental factors such as pH can significantly influence the action, efficacy, and stability of the compound. For instance, boronic pinacol esters, including the compound , are susceptible to hydrolysis, and this reaction is considerably accelerated at physiological pH .

Safety and Hazards

properties

IUPAC Name |

2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)7-6-15-9(13)5-8(7)14/h5-6H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLIDNDATZAKKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681944 |

Source

|

| Record name | 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256359-04-2 |

Source

|

| Record name | 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B581014.png)

![(7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B581029.png)